
Rifampicin-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. The deuterium labeling in Rifampicin-d11 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d11 typically involves the deuteration of Rifampicin. One common method is the continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield . The reaction conditions include the use of 1-amino-4-methyl piperazine and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its efficiency and cost-effectiveness. This method reduces the consumption of expensive reagents like 1-amino-4-methyl piperazine and improves the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
Rifampicin-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: Substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines.
Major Products
Oxidation: Rifampin quinone.
Reduction: Reduced this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rifampicin-d11 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used in studies involving reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new antibiotics and in quality control processes
Wirkmechanismus
Rifampicin-d11 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of DNA into RNA, thereby blocking bacterial protein synthesis and leading to bacterial cell death . The molecular target is the beta subunit of the RNA polymerase enzyme .
Vergleich Mit ähnlichen Verbindungen
Rifampicin-d11 belongs to the class of rifamycin antibiotics, which also includes:
Rifampicin: The non-deuterated form, widely used in clinical settings.
Rifabutin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life compared to Rifampicin.
Uniqueness
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it unique compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C43H58N4O12 |
|---|---|
Molekulargewicht |
834.0 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[2,2,3,3,5,5,6,6-octadeuterio-4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3,15D2,16D2,17D2,18D2 |
InChI-Schlüssel |
JQXXHWHPUNPDRT-AYKQFCLGSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])[2H])([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
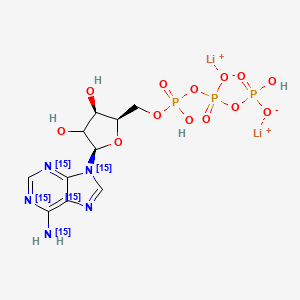
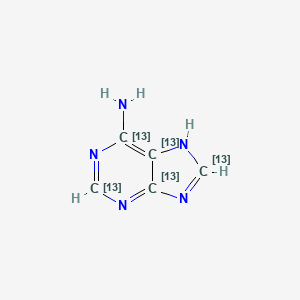
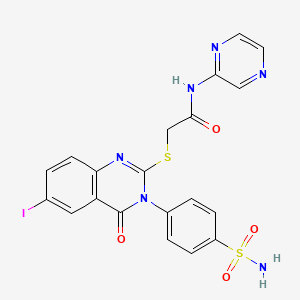
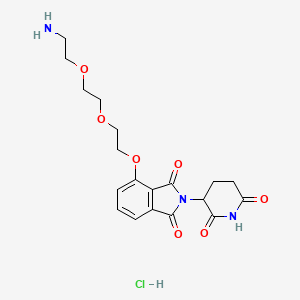
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
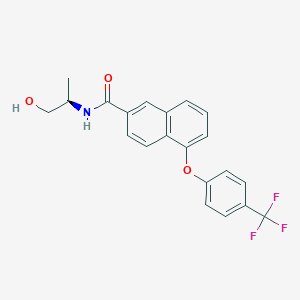
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)

![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
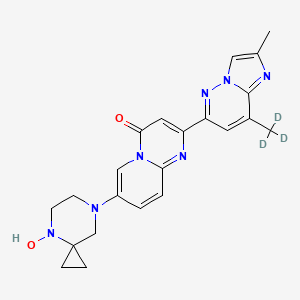
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)

